molecular formula C10H6F3N3O2 B2364060 1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1803592-23-5

1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2364060
CAS No.: 1803592-23-5
M. Wt: 257.172
InChI Key: ARKDGUSAGHWMGY-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-nitrophenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amine derivatives, substituted pyrazoles, and other functionalized compounds.

Scientific Research Applications

1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo enzymatic reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds such as:

    1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a pyrazole ring.

    4-Chloro-3-nitrophenyl trifluoromethyl sulfone: Contains a sulfone group and a chlorine atom, offering different reactivity and applications.

    3-Nitrophenyl trifluoromethanesulfonate: Features a trifluoromethanesulfonate group, which provides different chemical properties and uses. The uniqueness of this compound lies in its combination of the nitrophenyl and trifluoromethyl groups attached to a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-nitrophenyl)-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-4-5-14-15(9)7-2-1-3-8(6-7)16(17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKDGUSAGHWMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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